molecular formula C6H11ClN6O B606923 Dacarbazine hydrochloride CAS No. 17925-90-5

Dacarbazine hydrochloride

Cat. No. B606923
CAS RN: 17925-90-5
M. Wt: 218.65
InChI Key: JTLLDOORGJVYPT-ASTDGNLGSA-N
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Description

Dacarbazine, also known as imidazole carboxamide, is a chemotherapy medication used in the treatment of melanoma and Hodgkin's lymphoma. For Hodgkin's it is often used together with vinblastine, bleomycin, and doxorubicin.

Scientific Research Applications

Nanoemulsion Formulation and Efficacy

  • Nanoemulsion Formulation : Dacarbazine's efficacy as a nanoemulsion in reducing tumor size in an epidermoid carcinoma xenograft mouse model was significantly higher than its suspension form. The nanoemulsion showed a reduced particle size and greater stability, contributing to its increased effectiveness (Kakumanu et al., 2011).

Chemical and Pharmacological Properties

  • Chemical and Pharmacological Profile : The chapter on Dacarbazine details its chemical structure, preparation methods, physical characterization, analysis methods, metabolism, and pharmacokinetics (Al-badr & Alodhaib, 2016).

Genotoxic Effects

  • Genotoxic Damage : Dacarbazine induces genotoxic damage in human lymphocytes in vitro, causing chromosomal aberrations and cell cycle delay at higher concentrations (Khan et al., 2010).

Nanostructured Lipid Carrier for Improved Delivery

  • Development of Nanostructured Lipid Carrier : A study aimed at improving drug solubility and prolonging drug release by developing nanostructured lipid carriers (NLCs) for Dacarbazine delivery. The NLCs showed controlled size and enhanced drug encapsulation efficiency (Almousallam et al., 2015).

Targeted Nanocarrier for Melanoma

  • Dacarbazine-Loaded Hollow Mesoporous Silica Nanoparticles : This study presents a nanocarrier based on hollow mesoporous silica nanoparticles for encapsulating Dacarbazine, enhancing its stability and targeting melanoma cells for improved treatment efficacy (Liu et al., 2017).

Molecular-Cellular Mechanistic Study of Derivatives

  • Study of Pyridine Derivative : A pyridine analog of Dacarbazine was synthesized, and its cytotoxic activity and cellular-molecular mechanisms were compared with Dacarbazine. The study showed formation of reactive oxygen species and changes in mitochondrial membrane potential (Amirmostofian et al., 2013).

Role in Melanoma Treatment

  • Efficacy in Metastatic Melanoma : Re-evaluating Dacarbazine's role in treating metastatic melanoma, studies have shown that different schedules and combinations have minimal impact on survival, highlighting the need for new therapies (Eggermont & Kirkwood, 2004).

Complex Formation with Metals for Anticancer Effect

  • Zinc (II)-Dacarbazine Complex : The formation of a complex between Zinc (II) and Dacarbazine showed enhanced anticancer activity, providing insights into metal-drug complexation for therapeutic applications (Kumari et al., 2011).

Freeze-Thaw Electrospun Nanoparticles

  • PVA-Dacarbazine Nanoparticles : The study highlights electrospun nanoparticles combining polyvinyl alcohol (PVA) and Dacarbazine, improving the drug's solubility and efficacy against glioblastoma cells (Reinhardt et al., 2020).

properties

CAS RN

17925-90-5

Product Name

Dacarbazine hydrochloride

Molecular Formula

C6H11ClN6O

Molecular Weight

218.65

IUPAC Name

5-(3,3-Dimethyl-1-triazeno)-1H-imidazole-4-carboxamide monohydrochloride

InChI

InChI=1S/C6H10N6O.ClH/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;/h3H,1-2H3,(H2,7,13)(H,8,9);1H/b11-10+;

InChI Key

JTLLDOORGJVYPT-ASTDGNLGSA-N

SMILES

O=C(C1=C(/N=N/N(C)C)NC=N1)N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dacarbazine hydrochloride;  Dacarbazine HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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